4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of a hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one scaffold.
Functional Groups:
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, affecting its properties.
Substitution: Substitution reactions at the benzyl or methyl positions can alter its reactivity.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under appropriate conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various alkylating agents or nucleophiles.
- The specific products depend on the reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for pharmacological properties (e.g., antiviral, anticancer).
Industry: Limited applications due to its specialized nature.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Its hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one core sets it apart.
Similar Compounds: Other pyrimidine derivatives, such as 4,7-dichloro-N-(4-methoxybenzyl)pyrido[3,2-d]pyrimidin-6-amine.
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-11-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C18H22N4O2/c1-20-9-7-16-15(12-20)17(23)22(18-19-8-10-21(16)18)11-13-3-5-14(24-2)6-4-13/h3-6H,7-12H2,1-2H3 |
InChI Key |
TZCXRSQRKPKHPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)N(C3=NCCN23)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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